Computed Lipophilicity (XLogP3) of 4-Ethyl vs. 4-Isopropyl Triazolyl-Thiazole Carboxylic Acid Analogs: Implications for Permeability and Solubility
The target compound has a computed XLogP3 of 1.4, approximately 0.6 log units lower than the estimated XLogP3 of approximately 2.0 for the 4-isopropyl analog 4-(propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1517761-42-0). [1] In the context of lead optimization, a ΔlogP of 0.6 units is considered significant: it corresponds to a roughly 4-fold difference in partition coefficient, which can meaningfully affect aqueous solubility, membrane permeability, and plasma protein binding. [2] The lower XLogP3 of the 4-ethyl analog predicts superior aqueous solubility and potentially reduced non-specific protein binding relative to the 4-isopropyl analog, though this must be verified experimentally.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 4-(Propan-2-yl)-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1517761-42-0): XLogP3 estimated at ~2.0 (computed via structural analogy; direct PubChem entry not available) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 (comparator minus target); approximately 4-fold higher lipophilicity for the 4-isopropyl analog |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm (2025 release); comparator value estimated based on molecular formula C₉H₁₀N₄O₂S and the addition of one methylene unit plus branching relative to the target |
Why This Matters
A ΔlogP of 0.6 units can translate into a measurable difference in kinetic solubility (typically a 2- to 5-fold decrease in solubility per log unit increase) and passive membrane permeability; selecting the appropriate analog based on the required solubility-permeability balance is critical for both in vitro assay reliability and in vivo pharmacokinetic performance.
- [1] PubChem. (2025). 4-Ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid, CID 82678307. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/82678307 View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
